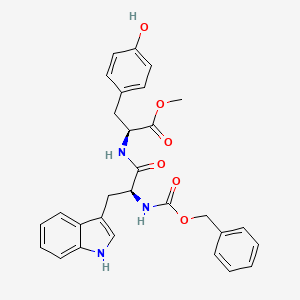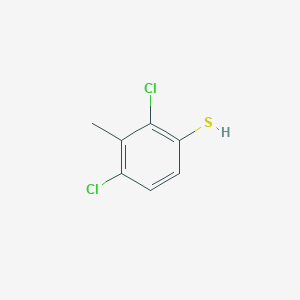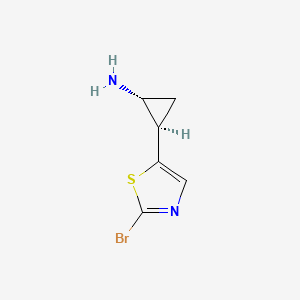
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a bromo-thiazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromo-thiazole group. One common method involves the reaction of a cyclopropane derivative with a thiazole compound under bromination conditions. The reaction conditions often include the use of a strong base and a brominating agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient production. Purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromo-thiazole moiety.
Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as tuberculosis .
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo-thiazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-(2-chloro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-iodo-1,3-thiazol-5-yl)cyclopropan-1-amine
Uniqueness
Compared to its analogs, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine offers unique reactivity due to the presence of the bromine atom. This allows for selective substitution reactions and the formation of diverse derivatives. Its structural features also provide distinct binding properties, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C6H7BrN2S |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-2-5(10-6)3-1-4(3)8/h2-4H,1,8H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
ZRHCYSZEBJVJGK-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CN=C(S2)Br |
Kanonische SMILES |
C1C(C1N)C2=CN=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




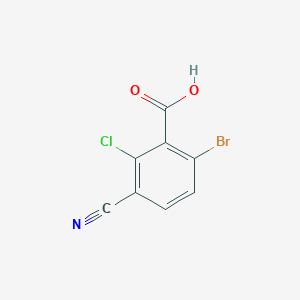

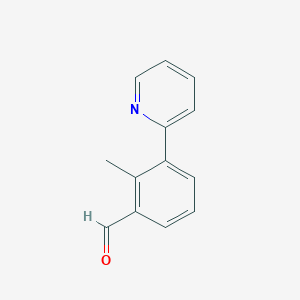
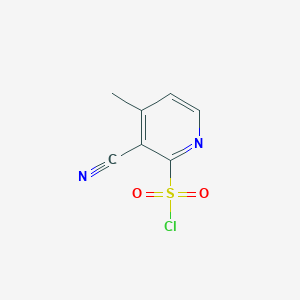
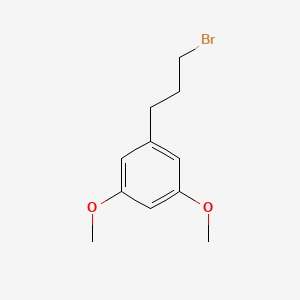

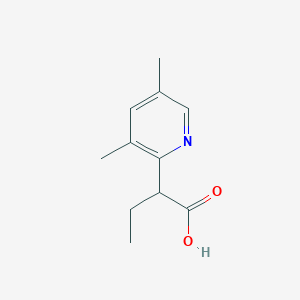
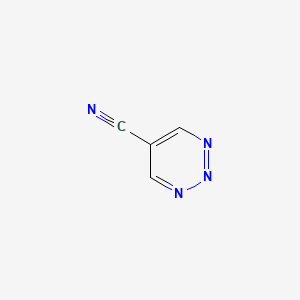
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
